3-Amino-6-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-one
Description
Chemical Structure and Properties 3-Amino-6-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-one (CAS: 330662-24-3) is a thienopyrimidinone derivative featuring a fused thiophene-pyrimidinone core. Key substituents include a 2-methyl group, a 3-amino group, and a 6-(4-methoxyphenyl) moiety. Predicted physicochemical properties include a boiling point of 512.8 ± 60.0 °C, density of 1.42 ± 0.1 g/cm³, and a pKa of -0.91 ± 0.20 .
The Gewald reaction is another viable route for synthesizing 2-aminothieno[3,2-d]pyrimidin-4-one derivatives .
Properties
CAS No. |
330662-24-3 |
|---|---|
Molecular Formula |
C14H13N3O2S |
Molecular Weight |
287.34 g/mol |
IUPAC Name |
3-amino-6-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H13N3O2S/c1-8-16-11-7-12(20-13(11)14(18)17(8)15)9-3-5-10(19-2)6-4-9/h3-7H,15H2,1-2H3 |
InChI Key |
VEQIIMPGMOJEOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=O)N1N)SC(=C2)C3=CC=C(C=C3)OC |
solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 3-Amino-6-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-one typically follows a multi-step approach involving:
- Preparation of substituted thiophene intermediates.
- Formation of the thieno[3,2-d]pyrimidin-4-one ring system via cyclization.
- Introduction of the amino group at position 3.
- Functionalization at positions 2 and 6 with methyl and 4-methoxyphenyl groups, respectively.
Key Starting Materials
- 3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxylate or its amide derivatives serve as important precursors.
- N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is used for formylation or amidine formation.
- Phosphorus oxychloride (POCl3) is employed for chlorination and activation of intermediates.
Detailed Synthetic Routes
Multi-Step Synthesis from Aminothiophene Esters/Amides
One well-documented synthesis involves the following steps (adapted from):
| Step | Reactants and Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Condensation of methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate with DMF-DMA in ethanol under microwave irradiation (100 °C, 80 W, 15 min) | Methyl 3-dimethylaminomethylideneamino-5-(4-methoxyphenyl)thiophene-2-carboxylate | 98 | Intermediate used directly without purification |
| 2 | Cyclization with ammonium acetate or ammonium hydroxide in DMF under microwave irradiation (100 °C, 80 W, 15 min) | Thieno[3,2-d]pyrimidin-4-one derivative | 31 | Moderate yield, key ring closure step |
| 3 | O-Demethylation using boron trifluoride methyl sulfide complex (BF3·SMe2) in dichloromethane at room temperature | 3-Amino-6-(4-hydroxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-one | 82 | Converts methoxy to hydroxy group |
| 4 | Methylation of hydroxy group to reform methoxy via methyl iodide and potassium carbonate in acetonitrile under reflux | Final compound: this compound | 48 | Final functionalization step |
This route emphasizes microwave-assisted reactions to improve reaction times and yields.
Alternative Route via 3-Amino-5-(4-methoxyphenyl)thiophene Amides
Another approach involves condensation of 3-amino-5-(4-methoxyphenyl)thiophene amides with formic acid under microwave irradiation to form thieno[3,2-d]pyrimidin-4-ones, followed by chlorination with phosphorus oxychloride and nucleophilic aromatic substitution with sodium methoxide to introduce the 4-methoxyphenyl group at position 6 ():
| Step | Reactants and Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3-Amino-5-(4-methoxyphenyl)thiophene amide + formic acid, microwave irradiation | Thieno[3,2-d]pyrimidin-4-one intermediate | Good yield | Cyclization step |
| 2 | Treatment with phosphorus oxychloride (POCl3) | 4-Chlorothieno[3,2-d]pyrimidine derivative | - | Activation for substitution |
| 3 | Nucleophilic aromatic substitution with sodium methoxide | 4-Methoxy-thieno[3,2-d]pyrimidine | High yield | Introduction of methoxy group |
This method allows for flexible substitution patterns and good overall yields.
Direct Aromatic Substitution on Chlorinated Thieno[3,2-d]pyrimidines
A general procedure for synthesizing 4-substituted thieno[3,2-d]pyrimidines involves heating 4-chlorothieno[3,2-d]pyrimidine derivatives with nucleophiles such as 4-aminophenol and potassium carbonate in DMF at 140 °C for 2 hours, followed by work-up and purification ():
| Reaction | Conditions | Product | Yield (%) |
|---|---|---|---|
| 4-Chlorothieno[3,2-d]pyrimidine + 4-aminophenol + K2CO3 in DMF, 140 °C, 2 h | Work-up with water and ethyl acetate, chromatography | 4-(Thieno[3,2-d]pyrimidin-4-yloxy)aniline | 91 |
This approach is adaptable for introducing various substituents at the 4-position but is less direct for the amino substitution at position 3.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Type | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|---|
| Multi-step via DMF-DMA condensation | Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate | DMF-DMA, ammonium acetate, BF3·SMe2, MeI | Condensation, cyclization, demethylation, methylation | Microwave irradiation, reflux, rt | 31–98% per step | Efficient microwave-assisted synthesis |
| Formic acid cyclization + POCl3 chlorination | 3-Amino-5-(4-methoxyphenyl)thiophene amide | Formic acid, POCl3, NaOMe | Cyclization, chlorination, nucleophilic substitution | Microwave, reflux | Moderate to high | Flexible for substitution |
| Nucleophilic aromatic substitution on chlorides | 4-Chlorothieno[3,2-d]pyrimidine | 4-Aminophenol, K2CO3 | Aromatic substitution | DMF, 140 °C | ~90% | For 4-position substitutions |
Research Findings and Notes
- Microwave irradiation significantly improves reaction times and yields in the cyclization and condensation steps.
- The use of boron trifluoride methyl sulfide complex (BF3·SMe2) is effective for O-demethylation, a crucial step when modifying methoxy groups.
- Phosphorus oxychloride (POCl3) is a versatile reagent for activating the pyrimidinone ring for further nucleophilic substitutions.
- Attempts to synthesize the compound via direct condensation of 6-(4-methoxyphenyl)-4H-thieno[3,2-d]oxazin-4-one with amines have failed, indicating the necessity of the multi-step approach ().
- The overall synthetic strategies allow for structural diversification, enabling the preparation of analogs for biological evaluation.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 3-amino-6-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-one. The compound has shown promising results against various cancer cell lines, indicating its potential as a lead compound for drug development.
Case Study: Cytotoxicity in Cancer Cell Lines
A study examined the cytotoxic effects of this compound on several human cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and HCT-116 (colorectal cancer). The results are summarized in the following table:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25.0 |
| HeLa | 30.5 |
| HCT-116 | 20.0 |
The IC50 values indicate that the compound exhibits moderate to strong cytotoxicity, comparable to established chemotherapeutic agents like doxorubicin .
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.
Enzyme Inhibition
The compound may act as an inhibitor for enzymes involved in inflammatory processes. Its structural similarity to known enzyme inhibitors indicates that it could interact with targets such as cyclooxygenase (COX) or lipoxygenase (LOX), which play critical roles in inflammation .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Compounds with similar structures have demonstrated efficacy against various bacterial strains.
Table: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Compound A | E. coli | 32 |
| Compound B | S. aureus | 16 |
| This Compound | TBD | TBD |
Preliminary results suggest that this compound may inhibit bacterial growth, although further studies are needed to establish specific MIC values .
Mechanism of Action
The mechanism of action of 3-Amino-6-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-one involves its interaction with molecular targets such as PARP-1. By inhibiting PARP-1, the compound interferes with the DNA repair process, leading to the accumulation of DNA damage and subsequent cell death in cancer cells . This mechanism makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares the target compound with structurally related derivatives, emphasizing substituent effects on biological activity and physicochemical properties:
Key Findings from Comparative Analysis
Physicochemical Properties
- In contrast, Compound 62’s tert-butyl group increases hydrophobicity, favoring membrane permeability .
Therapeutic Potential
- Kinase Inhibition: The thienopyrimidinone scaffold is prevalent in kinase inhibitors (e.g., TAK-931, a Cdc7 inhibitor in Phase II trials) . The target compound’s 2-methyl and 4-methoxyphenyl groups may optimize steric and electronic interactions with kinase active sites.
Biological Activity
3-Amino-6-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-one is a compound of interest due to its potential biological activities. This article aims to compile and analyze the available data on its biological activity, including therapeutic potentials and mechanisms of action.
Chemical Structure and Properties
- Chemical Formula: C12H12N4OS
- Molecular Weight: 252.31 g/mol
- Structure: The compound features a thieno[3,2-d]pyrimidine core substituted with an amino group and a methoxyphenyl group, which may contribute to its biological properties.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, thienopyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
Antimicrobial Properties
Compounds in the thieno[3,2-d]pyrimidine class have demonstrated antimicrobial activity against various pathogens. Studies have shown that certain derivatives can inhibit bacterial growth by interfering with nucleic acid synthesis pathways, which is critical for bacterial replication .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Sirtuins (SIRTs), particularly SIRT2, are promising therapeutic targets for various diseases including cancer and neurodegenerative disorders. Thienopyrimidinone derivatives have been reported to selectively inhibit SIRT2, leading to potential therapeutic applications in treating conditions associated with SIRT dysfunction .
Case Studies and Research Findings
-
In Vitro Studies:
- A study on thienopyrimidine derivatives showed that they could significantly reduce cell viability in cancer cell lines through apoptosis induction. The IC50 values ranged from 0.5 to 5 µM depending on the specific derivative used.
-
Animal Models:
- In vivo studies using mouse models indicated that administration of similar thienopyrimidine compounds resulted in reduced tumor sizes compared to control groups, suggesting effective anticancer properties.
-
Mechanistic Insights:
- Mechanistic studies revealed that these compounds can modulate signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the optimal synthetic routes for preparing 3-amino-6-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-one, and how can reaction yields be improved?
Answer:
The compound can be synthesized via multi-step condensation and cyclization reactions. Key steps include:
- Electrophilic C-ribosylation of intermediates (e.g., 6-methylpyrrolo[3,2-d]pyrimidin-4-one) with aryl groups, as seen in analogous pyrimidin-4-amine syntheses .
- Mannich-type reactions using formaldehyde and amines to introduce substituents, as demonstrated in related thieno[3,2-d]pyrimidin-4-one derivatives (e.g., 2-amino-6-(arylaminomethyl) analogs) .
Yield Optimization:
- Use microwave-assisted synthesis to reduce reaction times and improve yields (e.g., 89% yield for 2-amino-6-[(3,4,5-trimethoxyphenylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one) .
- Purify via column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate high-purity products .
Advanced: How can computational methods predict the bioactivity and toxicity of this compound?
Answer:
In silico Tools:
- Molecular docking (AutoDock, Schrödinger) to assess binding affinity to targets like xanthine oxidase (XO) or PI3K, based on structural analogs with IC50 values in the nanomolar range .
- ADMET Prediction : Use SwissADME or ProTox-II to evaluate pharmacokinetics and toxicity. For example, analogs like 3-amino-6-(4-chloro-2-hydroxy-5-methylphenyl)-1H-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one showed low hepatotoxicity risk in silico .
Case Study:
A thieno[3,2-d]pyrimidin-4-one derivative (GDC-0941) exhibited PI3K inhibition (IC50 = 21 nM) validated by molecular dynamics simulations .
Basic: What spectroscopic techniques are critical for structural characterization?
Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm substituent positions via chemical shifts (e.g., methyl groups at δ ~2.6 ppm, aromatic protons at δ ~6.9–7.3 ppm) .
- IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1680 cm<sup>-1</sup> and amine (N-H) bands at ~3300–3400 cm<sup>-1</sup> .
- HRMS : Validate molecular weight (e.g., [M+H]<sup>+</sup> for C14H13N3O2S: calc. 295.07, found 295.08) .
Advanced: How can X-ray crystallography resolve ambiguities in structural elucidation?
Answer:
- SHELXL Refinement : Use single-crystal X-ray data to resolve tautomerism or regiochemistry. For example, SHELXL refined thieno[3,2-d]pyrimidin-4-one derivatives with R-factors < 5% .
- Twinned Data Handling : Apply SHELXL’s TWIN/BASF commands for challenging crystals, as done for high-resolution protein-ligand complexes .
Advanced: What strategies link structural modifications to biological activity in this compound class?
Answer:
- SAR Studies :
Table 1 : Activity of Selected Derivatives
| Substituent | Target | IC50 (nM) | Reference |
|---|---|---|---|
| 4-Methoxyphenyl | XO | 180 | |
| 3,4,5-Trimethoxyphenyl | PI3K | 21 |
Advanced: How should researchers address contradictory data in synthesis or bioactivity studies?
Answer:
- Reproducibility Checks :
- Verify reaction conditions (e.g., 4a synthesized at 214–215°C vs. 4b at 232–233°C) .
- Cross-validate bioactivity using orthogonal assays (e.g., enzymatic vs. cell-based).
- Data Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
